Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
Description
Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a benzimidazole-carbamate derivative characterized by a pyrazine-substituted sulfanyl group at the 6-position of the benzimidazole core.
Properties
CAS No. |
55564-31-3 |
|---|---|
Molecular Formula |
C13H11N5O2S |
Molecular Weight |
301.33 g/mol |
IUPAC Name |
methyl N-(6-pyrazin-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H11N5O2S/c1-20-13(19)18-12-16-9-3-2-8(6-10(9)17-12)21-11-7-14-4-5-15-11/h2-7H,1H3,(H2,16,17,18,19) |
InChI Key |
AMRUKVBWMUGWGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multi-step organic reactions. One common approach is the condensation of 2-mercaptopyrazine with a suitable benzimidazole derivative, followed by carbamation. The reaction conditions often require the use of catalysts, such as transition metals, and solvents like dimethylformamide or dichloromethane. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The pyrazinylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen or nitro groups on the benzimidazole ring.
Scientific Research Applications
Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl (5-(pyrazin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets. The pyrazinylthio group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Effects
- In contrast, the 4-fluorobenzoyl group in flubendazole enhances metabolic stability and membrane permeability .
- Solubility and Bioavailability : Fenbendazole’s phenylsulfanyl group contributes to its lipophilicity, limiting aqueous solubility and oral bioavailability in humans . The pyrazine moiety may offer a balance between lipophilicity and polarity, though experimental data are needed.
- The target compound’s pyrazinyl-sulfanyl group may confer distinct rigidity or interaction patterns.
Mechanistic and Clinical Relevance
- Antiparasitic vs. The target compound’s pyrazine group could modulate tissue distribution or potency.
- Metabolism: Carbendazim is rapidly metabolized to hydroxylated derivatives, reducing systemic exposure .
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